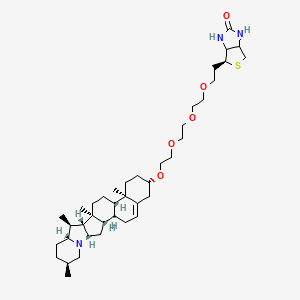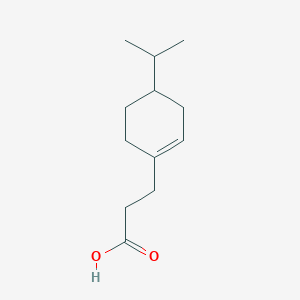
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propanoic acid group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid can be achieved through several methods. One common approach involves the oxidation of 1-propanol to propionic acid using hydrogen peroxide catalyzed by heteropolyoxometalates . This method is efficient and environmentally friendly, providing a green route for the preparation of propionic acid derivatives.
Industrial Production Methods
Industrial production of propionic acid, a key intermediate in the synthesis of this compound, typically involves the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . These methods are well-established and provide high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromate, and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Heteropolyoxometalates and other metal complexes are used as catalysts in various reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, propionic acid derivatives are known to exert antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential metabolic pathways . Additionally, the compound’s anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A compound with similar structural features but with a hydroxy group instead of an isopropyl group.
Dimethylolpropionic acid: Contains two hydroxyl groups and is used in the production of polyesters and other polymers.
Indole propionic acid: An unusual antibiotic produced by the gut microbiota with anti-inflammatory and antioxidant properties.
Uniqueness
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a cyclohexene ring, propanoic acid group, and isopropyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3-(4-propan-2-ylcyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C12H20O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3,9,11H,4-8H2,1-2H3,(H,13,14) |
Clave InChI |
YUISXEPWCYTDQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(=CC1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


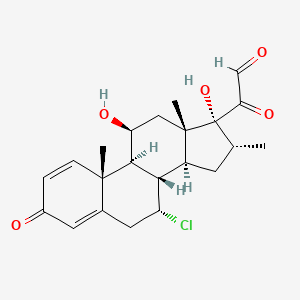
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
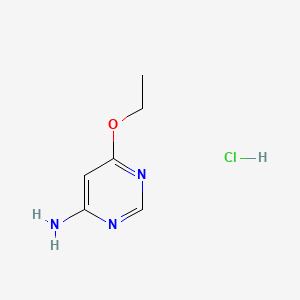
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

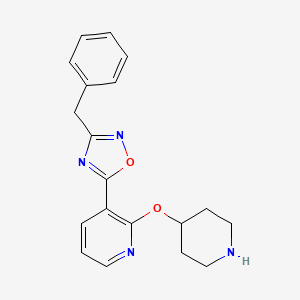

![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
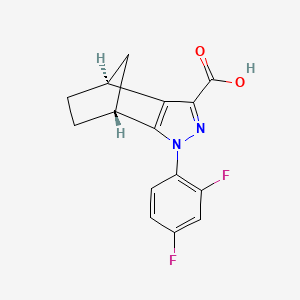
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
